molecular formula C7H6Br2N2O B8578449 N-(2,6-dibromopyridin-4-yl)acetamide

N-(2,6-dibromopyridin-4-yl)acetamide

Cat. No. B8578449
M. Wt: 293.94 g/mol
InChI Key: GKBNAOXPKQOGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08796310B2

Procedure details

To a solution of 2,6-dibromopyridin-4-amine (1.0 g, 3.97 mmol), DMAP (0.048 g, 0.397 mmol), and pyridine (0.482 mL, 5.95 mmol) in THF (7.94 mL) at rt was slowly added acetic anhydride (0.412 mL, 4.37 mmol), and the mixture was stirred at rt for 16 h, after which time the reaction was heated to 65° C. for a period of 5 days. After cooling to rt, MeOH (5 mL) was added and the reaction was concentrated under reduced pressure. The product was purified by silica gel chromatography using a gradient solvent system of 0-100% EtOAc/Hexanes. The product-containing fractions were collected and concentrated under reduced pressure to give N-(2,6-dibromopyridin-4-yl)acetamide (1.10 g, 94%) as a yellow solid. MS ESI calcd for C7H6Br2N2O [M+H]+ 293, found 293.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.482 mL
Type
reactant
Reaction Step Two
Quantity
0.412 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.048 g
Type
catalyst
Reaction Step Five
Name
Quantity
7.94 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([Br:9])[N:3]=1.N1C=CC=CC=1.[C:16](OC(=O)C)(=[O:18])[CH3:17].CO>CN(C1C=CN=CC=1)C.C1COCC1>[Br:1][C:2]1[CH:7]=[C:6]([NH:8][C:16](=[O:18])[CH3:17])[CH:5]=[C:4]([Br:9])[N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC(=CC(=C1)N)Br
Step Two
Name
Quantity
0.482 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0.412 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0.048 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Six
Name
Quantity
7.94 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at rt
TEMPERATURE
Type
TEMPERATURE
Details
after which time the reaction was heated to 65° C. for a period of 5 days
Duration
5 d
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
The product-containing fractions were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=NC(=CC(=C1)NC(C)=O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.